![molecular formula C20H20N2O5S2 B3297387 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-tosylacetamide CAS No. 895444-67-4](/img/structure/B3297387.png)
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-tosylacetamide
Overview
Description
“N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-tosylacetamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The thiazole ring is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Mechanism of Action
- These kinases play crucial roles in cellular regulation, including cell cycle progression, RNA splicing, and gene expression modulation .
- Downstream effects could include changes in alternative splicing patterns and altered protein expression .
- Impact on Bioavailability :
- Cellular effects may include altered cell cycle progression, gene transcription, and protein isoform expression .
- Environmental Factors :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-tosylacetamide in scientific research is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-tosylacetamide. For example, further studies could be conducted to investigate the anti-cancer and anti-inflammatory effects of this compound in vivo, using animal models. Additionally, the mechanism of action of this compound could be further elucidated, which may help to identify new targets for drug development. Finally, the potential applications of this compound in other fields, such as materials science or environmental science, could also be explored.
Scientific Research Applications
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-tosylacetamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit interesting properties, such as anti-inflammatory, anti-cancer, and anti-diabetic effects, making it a promising candidate for further investigation.
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-13-4-7-15(8-5-13)29(24,25)12-19(23)22-20-21-16(11-28-20)14-6-9-17(26-2)18(10-14)27-3/h4-11H,12H2,1-3H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDZSMRCFAUYEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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